![molecular formula C17H17NO3 B15172241 (6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one CAS No. 920799-36-6](/img/structure/B15172241.png)
(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one is a chemical compound that belongs to the class of morpholinones This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a morpholinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and morpholine.
Formation of Benzyloxy Group: The benzyloxy group is introduced through a benzylation reaction, where 4-hydroxybenzaldehyde is treated with benzyl bromide in the presence of a base like potassium carbonate.
Cyclization: The benzyloxy-substituted benzaldehyde is then subjected to a cyclization reaction with morpholine under acidic conditions to form the morpholinone ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group in the morpholinone ring can be reduced to form a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxyl-substituted morpholinones.
Substitution: Nitro or halogen-substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the morpholinone ring can interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(6S)-6-[4-(Methoxy)phenyl]morpholin-3-one: Similar structure but with a methoxy group instead of a benzyloxy group.
(6S)-6-[4-(Ethoxy)phenyl]morpholin-3-one: Similar structure but with an ethoxy group instead of a benzyloxy group.
(6S)-6-[4-(Phenoxy)phenyl]morpholin-3-one: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in (6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one imparts unique properties, such as enhanced hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its specific applications in research and industry.
Propiedades
Número CAS |
920799-36-6 |
|---|---|
Fórmula molecular |
C17H17NO3 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
(6S)-6-(4-phenylmethoxyphenyl)morpholin-3-one |
InChI |
InChI=1S/C17H17NO3/c19-17-12-21-16(10-18-17)14-6-8-15(9-7-14)20-11-13-4-2-1-3-5-13/h1-9,16H,10-12H2,(H,18,19)/t16-/m1/s1 |
Clave InChI |
BWOUQDTYEOAYLH-MRXNPFEDSA-N |
SMILES isomérico |
C1[C@@H](OCC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canónico |
C1C(OCC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


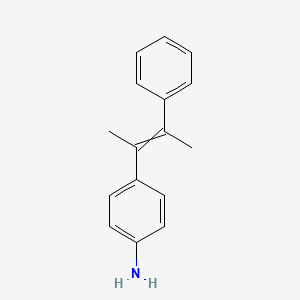
![1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester](/img/structure/B15172159.png)
methanone](/img/structure/B15172163.png)
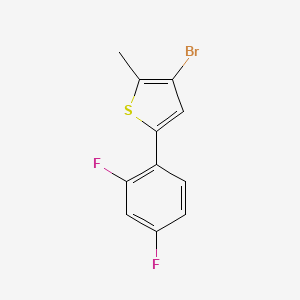

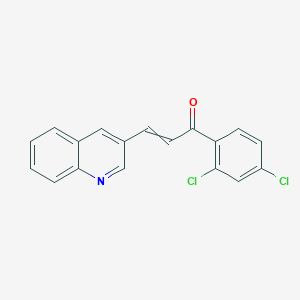

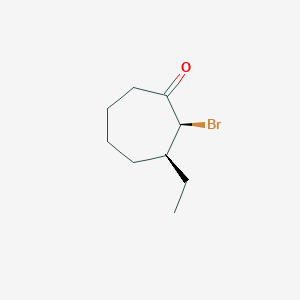
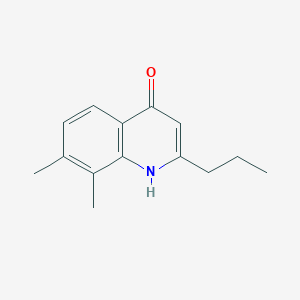
![6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine](/img/structure/B15172222.png)
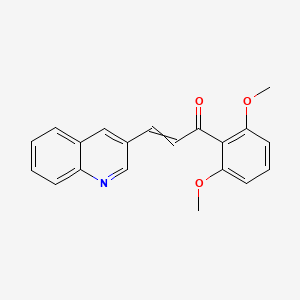
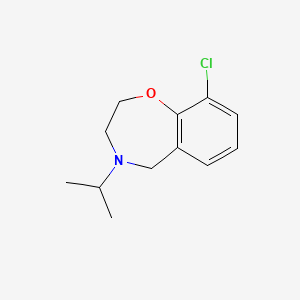
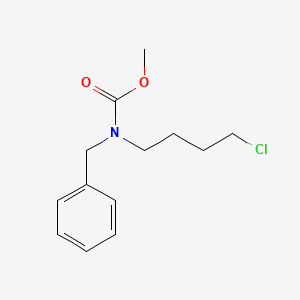
![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)
